molecular formula C12H20INO2 B8240559 Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8240559
M. Wt: 337.20 g/mol
InChI Key: BZADDSSPWPVZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Mechanism of Action

Biological Activity

Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group and an iodine atom, positions it as a valuable candidate for various biological applications, particularly in the study of protein interactions and enzymatic activities.

  • Molecular Formula : C₁₂H₂₀NO₂I
  • Molecular Weight : 337.2 g/mol
  • CAS Number : 2674113-13-2
  • Purity : ≥ 97%

This compound acts primarily through its interactions with specific biological targets, including enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can modulate biological pathways.

Target Interactions

The compound is believed to interact with:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity could lead to altered signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, effective against certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting a potential role in cancer therapeutics.
Study TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduced apoptosis in HeLa cells
Enzyme InhibitionInhibited activity of specific kinases

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various biological contexts:

  • Cancer Cell Line Study :
    • Objective: To evaluate the cytotoxic effects on different cancer cell lines.
    • Methodology: Treatment with varying concentrations of the compound over 48 hours.
    • Results: Significant reduction in cell viability observed at concentrations above 10 µM.
  • Microbial Assay :
    • Objective: To assess the antimicrobial efficacy against pathogenic bacteria.
    • Methodology: Disk diffusion method applied to bacterial cultures.
    • Results: Zones of inhibition indicated strong antibacterial activity.

Discussion

The biological activity of this compound suggests its potential as a lead compound for drug development, particularly in the fields of oncology and infectious diseases. The unique structural features contribute to its diverse interactions within biological systems.

Properties

IUPAC Name

tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZADDSSPWPVZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.